PM-Toxin A - 88212-12-8

PM-Toxin A

Catalog Number: EVT-1557567
CAS Number: 88212-12-8
Molecular Formula: C33H60O8
Molecular Weight: 584.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PM-Toxin A is an aliphatic alcohol.
Source

PM-Toxin A is primarily derived from the fungus Fusarium verticillioides, which infects maize (corn) and other crops. This pathogen is notorious for causing ear rot in corn, leading to substantial economic losses in agriculture due to reduced yield and quality of the crop.

Classification

PM-Toxin A is classified as a mycotoxin, specifically within the group of cyclic imines. These toxins are known for their neurotoxic effects and potential to induce various toxicological responses in both plants and animals.

Synthesis Analysis

Methods

The synthesis of PM-Toxin A has been achieved through various methods, including total synthesis and extraction from natural sources. The total synthesis involves a series of carefully controlled chemical reactions to construct the complex molecular structure of PM-Toxin A from simpler precursors.

Technical Details

One notable approach to synthesizing PM-Toxin A includes an asymmetric total synthesis method, which was detailed in a study by Hayakawa et al. (1997). This method employs specific reagents and conditions to ensure the correct stereochemistry of the resulting compound, which is crucial for its biological activity. The synthesis typically involves multiple steps, including cyclization reactions that form the cyclic structure characteristic of this toxin.

Molecular Structure Analysis

Structure

The molecular structure of PM-Toxin A features a complex arrangement typical of cyclic imines. It includes multiple functional groups that contribute to its biological activity. The precise stereochemistry and arrangement of these groups are essential for its interaction with biological targets.

Data

The molecular formula for PM-Toxin A has been established through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, providing insights into its molecular weight and structural characteristics.

Chemical Reactions Analysis

Reactions

PM-Toxin A undergoes various chemical reactions that can modify its structure and influence its toxicity. These reactions include hydrolysis, oxidation, and conjugation with other biological molecules.

Technical Details

The stability of PM-Toxin A can be affected by environmental factors such as pH and temperature, leading to degradation products that may also exhibit toxic properties. Understanding these reactions is crucial for assessing the risk associated with exposure to this toxin in agricultural contexts.

Mechanism of Action

Process

The mechanism by which PM-Toxin A exerts its toxic effects involves interference with cellular processes in host organisms. It is believed to disrupt cellular membranes or inhibit protein synthesis, leading to cell death or dysfunction.

Data

Research indicates that PM-Toxin A may induce oxidative stress in cells, triggering inflammatory responses that can further exacerbate damage. Studies have shown that exposure to this toxin can lead to significant alterations in gene expression related to stress response pathways.

Physical and Chemical Properties Analysis

Physical Properties

PM-Toxin A is typically characterized by its low solubility in water but high solubility in organic solvents, reflecting its hydrophobic nature. It has a relatively high melting point compared to other mycotoxins.

Chemical Properties

Chemically, PM-Toxin A is stable under standard laboratory conditions but can degrade when exposed to extreme pH levels or high temperatures. Its reactivity with nucleophiles makes it a potential target for detoxification strategies in agricultural settings.

Applications

Scientific Uses

PM-Toxin A serves as an important model compound in toxicological studies aimed at understanding mycotoxins' effects on human health and agriculture. It is used in research to explore the mechanisms of fungal pathogenicity and develop strategies for managing fungal infections in crops.

Introduction to PM-Toxin A

Historical Discovery and Taxonomic Classification of PM-Toxin A-Producing Pathogens

PM-Toxin A (PMT), a 146 kDa protein exotoxin, is produced by specific toxigenic strains of Pasteurella multocida, a Gram-negative, zoonotic bacterium first identified in 1880 as the causative agent of fowl cholera. The toxin’s discovery emerged from investigations into porcine atrophic rhinitis (AR), a disease characterized by nasal turbinate destruction and growth retardation in pigs. Toxigenic strains carry the toxA gene, which is phage-encoded (φPmTox+) and horizontally transferred, explaining its sporadic distribution across P. multocida serogroups A, D, and occasionally F [9]. The toxA gene exhibits a lower GC content (35%) than the bacterial genome (40%), supporting its exogenous viral origin. Taxonomic classification places PMT-producing strains within the Pasteurellaceae family, with serogroup D strains being predominantly associated with AR in swine [9].

Table 1: Taxonomic and Genetic Profile of PM-Toxin A-Producing Pathogens

CharacteristicDetail
Bacterial SpeciesPasteurella multocida
SerogroupsA, D (primary); F (rare)
Toxin GenetoxA (146 kDa)
Genetic OriginLysogenic phage (φPmTox+)
GC Content of toxA35% (vs. 40% genomic average)
Primary Host SpeciesSwine (porcine), Rabbits

Epidemiological Significance in Veterinary and Zoonotic Contexts

PMT is a major veterinary health concern, particularly in intensive swine production systems. Globally, AR caused by toxigenic P. multocida results in annual economic losses exceeding $250 million USD due to reduced weight gain, feed conversion inefficiency, and respiratory comorbidities. Serogroup D strains expressing PMT colonize porcine nasal epithelia, with piglets under 8 weeks showing highest susceptibility. Transmission occurs via aerosolized secretions or direct contact, with herd prevalence reaching 30-50% in endemic regions [9].

While primarily a porcine pathogen, zoonotic transmission to humans occurs rarely through animal bites (cats/dogs) or occupational exposure. Human infections manifest as localized soft tissue inflammation without systemic PMT effects, as the toxin’s activity is species-restricted. Unlike broad-spectrum zoonoses (e.g., Brucella or Leptospira), PMT’s impact remains confined to agriculture due to limited human cell susceptibility and absence of environmental reservoirs [2] [9] [10].

Table 2: Epidemiological Impact of PM-Toxin A in Animal Health

ParameterSwine Industry ImpactZoonotic Potential
DiseasePorcine Atrophic Rhinitis (AR)Localized wound infections
Transmission RouteAerosol, direct contactAnimal bites
Herd Prevalence30-50% (endemic regions)<0.5% of Pasteurella infections
Economic Burden>$250 million USD annuallyNegligible
At-Risk PopulationsPiglets (<8 weeks), breeding sowsVeterinarians, livestock workers

Current Gaps in Mechanistic Understanding of PM-Toxin A Pathogenicity

Despite extensive characterization of PMT’s molecular function, critical knowledge gaps persist:

  • Receptor Dynamics: PMT binds LDL receptor-related protein 1 (LRP1) for cellular entry, but spatial-temporal aspects of receptor clustering, internalization kinetics, and species-specific binding affinities remain poorly quantified [9].
  • Endosomal Escape Mechanism: The toxin translocates from late endosomes to the cytosol via an unresolved pH-dependent process. Structural elements facilitating membrane penetration (e.g., the C1 domain’s interaction with phosphatidylinositol lipids) are identified, but the conformational changes enabling cytosolic release lack experimental validation [9].
  • G-Protein Selectivity Paradox: PMT deamidates Gαq, Gαi, and Gα12/13 families, inducing constitutive activation. However, the molecular basis for its exclusion of Gαs remains unknown. Structural modeling suggests steric hindrance from Gαs’s helical domain, but empirical evidence is lacking [9].
  • Tissue-Specific Pathogenesis: PMT robustly activates osteoclasts and inhibits osteoblasts, causing turbinate atrophy. Yet, the reason for nasal bone specificity despite systemic toxin distribution in experimental models is unexplained. Hypotheses include local toxin concentration gradients or nasal epithelium-specific cofactors [9].
  • Immune Evasion Strategies: PMT suppresses TNF-α and IL-12 in macrophages while enhancing IL-10, creating an anti-inflammatory state. The precise G-protein-dependent signaling pathways mediating this immunomodulation—and how they benefit bacterial persistence—require further delineation [9].

Table 3: Key Unresolved Mechanistic Questions in PM-Toxin A Pathogenicity

Knowledge GapCurrent UnderstandingCritical Unanswered Questions
Receptor UtilizationLRP1 identified via CRISPR screenDoes LRP1 binding affinity explain species susceptibility?
Endosomal TranslocationC1 domain binds phosphoinositidesWhat triggers pore formation? Is there a pH-sensitive switch?
Gα Protein SpecificityDeamidates Gln205 in Gαq/GαiWhy is Gαs resistant? Are all isoforms equally susceptible?
Bone TropismActivates osteoclasts via NFATc1Why are nasal turbinates preferentially affected over other bones?
Immune ModulationInhibits pro-inflammatory cytokinesDoes PMT directly alter T-cell differentiation?

Properties

CAS Number

88212-12-8

Product Name

PM-Toxin A

IUPAC Name

(4R,12R,20R,28R)-4,12,20,28-tetrahydroxytritriacontane-2,10,18,26-tetrone

Molecular Formula

C33H60O8

Molecular Weight

584.8 g/mol

InChI

InChI=1S/C33H60O8/c1-3-4-8-15-28(36)23-29(37)18-11-6-12-19-32(40)25-33(41)21-14-7-13-20-31(39)24-30(38)17-10-5-9-16-27(35)22-26(2)34/h27-28,31-32,35-36,39-40H,3-25H2,1-2H3/t27-,28-,31-,32-/m1/s1

InChI Key

RFJUKGGHUDCGDN-QWWQXMGCSA-N

SMILES

CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)C)O)O)O)O

Canonical SMILES

CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)C)O)O)O)O

Isomeric SMILES

CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)C)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.